molecular formula C22H24N4O2S B2466815 (2-(Methylthio)pyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705743-10-7

(2-(Methylthio)pyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2466815
CAS No.: 1705743-10-7
M. Wt: 408.52
InChI Key: USXXHZMIPOIMLW-UHFFFAOYSA-N
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Description

(2-(Methylthio)pyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a sophisticated small molecule designed for research applications, integrating multiple heterocyclic systems known for their bioactive properties. This compound features a 1,2,4-oxadiazole moiety, a privileged structure in medicinal chemistry frequently explored for its potential in drug discovery . The molecule's specific structure suggests it is a candidate for investigating modulation of biological targets such as nuclear receptors . Its complex architecture, combining pyridine, piperidine, and oxadiazole rings, makes it a valuable chemical tool for probing structure-activity relationships (SAR), optimizing lead compounds, and studying novel mechanisms of action in various therapeutic areas. Researchers can utilize this compound to advance programs in autoimmune diseases, oncology, and inflammatory conditions, where related heterocyclic compounds have shown significant promise . Beyond human health, the structural motifs present in this molecule, particularly the oxadiazole ring, are also investigated for their utility in agrochemical research, specifically for the control of phytopathogenic fungi . This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-15-7-3-4-9-17(15)20-24-19(28-25-20)13-16-8-6-12-26(14-16)22(27)18-10-5-11-23-21(18)29-2/h3-5,7,9-11,16H,6,8,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXXHZMIPOIMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=C(N=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(Methylthio)pyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone , identified by its CAS number 1705743-10-7 , has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula for this compound is C22H24N4O2SC_{22}H_{24}N_{4}O_{2}S with a molecular weight of 408.5 g/mol . The structure features a pyridine ring substituted with a methylthio group and a piperidine moiety linked to an oxadiazole derivative, which is crucial for its biological activity.

PropertyValue
CAS Number1705743-10-7
Molecular FormulaC22H24N4O2S
Molecular Weight408.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

1. Anti-inflammatory Activity

Research indicates that compounds similar to the one discussed exhibit significant anti-inflammatory properties. For instance, studies on related oxadiazole derivatives have shown moderate to high inhibitory effects on cyclooxygenase enzymes (COX-I and COX-II), which are pivotal in the inflammatory response. In vitro tests demonstrated that some derivatives achieved IC50 values below 1 μM , indicating potent activity against COX-II compared to standard anti-inflammatory drugs like Celecoxib .

2. Antiviral Activity

The compound's antiviral potential has been explored through studies on similar methylthio-substituted derivatives. These compounds demonstrated notable virucidal action against various viruses, including tobacco mosaic virus (TMV), showing efficacy in inhibiting viral replication mechanisms . The antiviral activity is attributed to the ability of the methylthio group to interact with viral proteins, disrupting their function.

3. Anticancer Activity

Compounds containing oxadiazole and pyridine rings have been reported to exhibit anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways such as the modulation of signaling pathways involved in cell proliferation and survival . Specific derivatives have shown activity against different cancer cell lines, suggesting that the compound may possess similar anticancer effects.

Case Studies

  • Anti-inflammatory Study : A recent study evaluated a series of oxadiazole derivatives for their anti-inflammatory activity using an animal model. The results indicated that compounds with similar structures to the target compound exhibited a reduction in inflammation markers by up to 64% , compared to controls .
  • Antiviral Efficacy : In vitro studies on methylthio-pyridine derivatives showed that certain modifications led to enhanced antiviral activity against TMV, achieving over 70% inhibition at low concentrations .
  • Anticancer Screening : A screening of various substituted oxadiazoles revealed that some derivatives significantly inhibited the growth of breast cancer cell lines with IC50 values ranging from 0.5 to 5 μM , suggesting a promising avenue for further development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to (2-(Methylthio)pyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone . For instance, derivatives containing a pyridine ring have been synthesized and evaluated for their efficacy against various cancer cell lines. A study demonstrated that specific derivatives exhibited significant antiproliferative activity against human cancer cells, suggesting a promising avenue for further development in cancer therapeutics .

Anti-inflammatory Properties

Compounds derived from the oxadiazole and piperidine frameworks have shown potential as anti-inflammatory agents. The presence of the methylthio group in the pyridine ring enhances the compound's ability to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process. Research indicates that modifications to the oxadiazole ring can lead to improved selectivity and potency against COX-II, making these compounds valuable candidates for treating inflammatory diseases .

Antimicrobial Activity

The compound's structure allows it to interact with bacterial enzymes, potentially leading to antimicrobial properties. A related study explored various substituted pyrazoles and their derivatives, revealing that certain modifications resulted in enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that compounds similar to This compound could serve as templates for developing new antibiotics .

Compound StructureActivity TypeIC50 (µM)Reference
Pyridine derivativeAnticancer10
Oxadiazole derivativeAnti-inflammatory0.011
Pyrazole derivativeAntimicrobial15

Table 2: Synthesis Methods

MethodologyDescriptionYield (%)
Microwave-assisted synthesisQuick synthesis of oxadiazole derivatives75
Multi-component reactionsEfficient formation of piperidine derivatives80
Traditional organic synthesisStepwise synthesis of pyridine-based compounds65

Case Study 1: Anticancer Screening

In a recent screening of various pyridine and piperidine derivatives, a compound structurally similar to This compound was found to inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The study employed assays such as MTT and flow cytometry to assess cell viability and apoptosis rates respectively .

Case Study 2: Anti-inflammatory Efficacy

A compound with similar structural features was evaluated for its COX-II inhibitory activity using an enzyme assay. Results indicated that it exhibited a significant reduction in prostaglandin E2 levels in vitro, demonstrating its potential as a therapeutic agent for inflammatory conditions like arthritis .

Comparison with Similar Compounds

A. 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione ()

  • Structure : Contains a 1,3,4-oxadiazole core with a pyrimidinylthio substituent.
  • Key Differences :
    • The 1,3,4-oxadiazole ring (vs. 1,2,4-oxadiazole in the target compound) alters electronic distribution and hydrogen-bonding capacity.
    • A thione (-C=S) group at position 2 increases polarity compared to the target’s methylthio-pyridine group.

B. [3-(2-Methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone ()

  • Structure: Features a pyrazoline ring (a 5-membered dihydroazole) linked to a pyridinylmethanone.
  • Key Differences: Pyrazoline’s partially saturated structure may confer conformational flexibility vs. the rigid piperidine in the target.

Physicochemical and Pharmacological Properties (Hypothetical Comparison)

Property Target Compound 1,3,4-Oxadiazole Derivative () Pyrazoline Methanone ()
Molecular Weight ~430–450 g/mol (estimated) ~280–300 g/mol ~290–310 g/mol
LogP ~3.5–4.2 (high lipophilicity due to SCH₃, o-tolyl) ~2.8–3.5 (thione group increases polarity) ~2.5–3.0 (pyrazoline reduces logP)
Aqueous Solubility Low (oxadiazole and SCH₃ limit solubility) Moderate (thione enhances polarity) Moderate to high
Biological Activity Hypothetical kinase inhibition (oxadiazole) Antimicrobial (reported for similar oxadiazoles) Unclear; pyrazolines often target inflammation

Key Research Findings and Implications

Oxadiazole Isomerism : The 1,2,4-oxadiazole in the target compound may exhibit superior metabolic stability compared to 1,3,4-oxadiazoles due to reduced susceptibility to enzymatic cleavage .

Role of Methylthio Group : The SCH₃ substituent likely enhances blood-brain barrier penetration compared to thiol or thione groups in analogs, a critical factor for CNS-targeted drugs.

Piperidine vs. Pyrazoline : The piperidine ring’s basicity (pKa ~10) could improve solubility under acidic conditions (e.g., gastric pH), whereas pyrazoline’s neutral character may limit ionization-dependent absorption .

Preparation Methods

Cyclization of Amidoxime Derivatives

The 1,2,4-oxadiazole ring is constructed through cyclodehydration of an amidoxime intermediate. o-Tolylamidoxime (1) reacts with methyl malonyl chloride (2) in the presence of phosphorus oxychloride (POCl₃) to yield 3-(o-tolyl)-5-(chloromethyl)-1,2,4-oxadiazole (3) (Table 1).

Table 1: Cyclization Conditions for Oxadiazole Formation

Reactant Reagent Conditions Product (Yield%)
o-Tolylamidoxime (1) POCl₃ (5 mL) Reflux, 6–7 hours 3 (72%)

The reaction mechanism involves nucleophilic attack by the amidoxime’s oxygen on the electrophilic carbonyl carbon, followed by POCl₃-mediated dehydration.

Functionalization of the Piperidine Ring

Nucleophilic Substitution at the Piperidine 3-Position

The oxadiazolemethyl group is introduced via alkylation of piperidine. 3-(Aminomethyl)piperidine (4) reacts with 3-(o-tolyl)-5-(chloromethyl)-1,2,4-oxadiazole (3) in tetrahydrofuran (THF) under basic conditions to form 3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine (5) (Table 2).

Table 2: Piperidine Alkylation Parameters

Substrate Base Solvent Temperature Time Product (Yield%)
4 + 3 K₂CO₃ THF 60°C 12 h 5 (68%)

The reaction proceeds via an SN2 mechanism, with the piperidine’s secondary amine acting as the nucleophile.

Formation of the Methanone Bridge

Coupling via Friedel-Crafts Acylation

The methanone bridge is established by reacting 2-(methylthio)pyridine-3-carbonyl chloride (6) with 3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine (5) in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a catalyst (Table 3).

Table 3: Friedel-Crafts Acylation Conditions

Acyl Chloride Catalyst Solvent Temperature Product (Yield%)
6 AlCl₃ DCM 0°C → RT Target (58%)

The reaction’s regioselectivity is governed by the electron-donating methylthio group on the pyridine ring, which activates the 3-position for acylation.

Optimization and Yield Enhancement Strategies

Solvent and Catalyst Screening

Comparative studies reveal that substituting DCM with 1,2-dichloroethane improves yields to 65% by enhancing AlCl₃ solubility. Similarly, employing microwave irradiation reduces the cyclization time for the oxadiazole ring from 6 hours to 45 minutes.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, while recrystallization from methanol/water mixtures offers a scalable alternative.

Recent Advances in Alternative Synthetic Routes

Ultrasound-Assisted Cyclization

Ultrasound irradiation (35 kHz) accelerates the oxadiazole formation step, achieving 78% yield in 30 minutes compared to conventional heating. This green chemistry approach reduces energy consumption and byproduct formation.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Suzuki-Miyaura coupling has been explored to attach the o-tolyl group post-cyclization, though yields remain suboptimal (42%) due to steric hindrance.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, with emphasis on shifts for the methylthio group (~δ 2.5 ppm) and oxadiazole-linked piperidine .
  • Infrared (IR) Spectroscopy : Identification of C=N (1600–1680 cm⁻¹) and C-O (1250–1300 cm⁻¹) stretches in the oxadiazole ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : For definitive confirmation of stereochemistry and crystal packing, if single crystals are obtainable .

How can reaction conditions be optimized to improve the yield of oxadiazole ring formation during synthesis?

Q. Advanced

  • Temperature Control : Cyclization of acylthiosemicarbazides is exothermic; maintaining 80–100°C in POCl₃ improves regioselectivity .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis can reduce reaction time and byproduct formation .
  • pH Adjustment : Neutralization with aqueous NaHCO₃ post-reaction minimizes hydrolysis of the oxadiazole ring .
  • Solvent Selection : Anhydrous conditions (e.g., toluene or DMF) enhance cyclization efficiency .

What computational approaches are suitable for modeling the compound’s interaction with biological targets?

Q. Advanced

  • Molecular Docking : Tools like Discovery Studio or AutoDock predict binding affinities to enzymes (e.g., kinases or proteases) using PDB structures .
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO) to assess reactivity and potential metabolic pathways .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time to evaluate stability of binding poses .

What are the key challenges in purifying this compound, and how are they addressed?

Q. Basic

  • Challenge 1 : Co-elution of byproducts due to similar polarity.
    Solution : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients .
  • Challenge 2 : Hygroscopicity of intermediates.
    Solution : Store under inert atmosphere (N₂/Ar) and use anhydrous solvents during handling .

How can in vitro assays be designed to evaluate the compound’s inhibitory activity against specific enzymes?

Q. Advanced

  • Enzyme Kinetics : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC₅₀ values via fluorescence quenching .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM, with controls (e.g., DMSO-only) to normalize background activity .
  • Selectivity Screening : Cross-test against related enzymes (e.g., CYP450 isoforms) to assess off-target effects .

What are the documented stability profiles of this compound under various storage conditions?

Q. Basic

  • Solid State : Stable at –20°C in amber vials for ≥6 months; avoid repeated freeze-thaw cycles .
  • Solution (DMSO) : Stable for 1 month at 4°C; confirm via LC-MS to detect hydrolysis or oxidation .

What strategies resolve discrepancies in reported biological activity data across studies?

Q. Advanced

  • Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) and validate with reference inhibitors .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
  • Structural Confirmation : Re-analyze compound batches via NMR and HRMS to rule out degradation or isomerization .

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